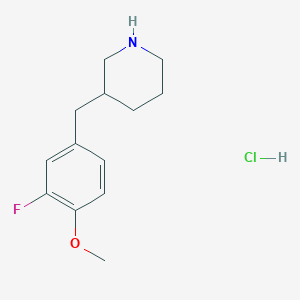
(S)-Hphvsph hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Hphvsph hcl is a synthetic compound that has been used in a variety of scientific research applications. It is a chiral compound, meaning it has two different forms, each of which have different properties. The (S)-form is the most common form and has been used in a range of laboratory experiments. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research.
Applications De Recherche Scientifique
The (S)-form of Hphvsph hcl has been used in a variety of scientific research applications. It has been used in studies of enzyme kinetics, drug metabolism, and the investigation of the effects of drugs on the central nervous system. It has also been used in studies of the effects of drugs on the cardiovascular system, as well as in studies of the effects of drugs on the immune system.
Mécanisme D'action
The mechanism of action of (S)-Hphvsph hcl is not well understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of drugs. It is thought to bind to the active site of enzymes, preventing them from catalyzing the reaction of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-Hphvsph hcl are not well understood. However, it is believed that the compound has the potential to inhibit the metabolism of drugs, leading to increased concentrations of the drug in the body. It is also believed to have the potential to inhibit the action of enzymes involved in the metabolism of drugs, leading to decreased concentrations of the drug in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The (S)-form of Hphvsph hcl has several advantages and limitations for laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it cost-effective for use in laboratory experiments. Additionally, it is a chiral compound, meaning it has two different forms, each of which have different properties. This makes it useful for studying the effects of drugs on different forms of enzymes. However, it is also a relatively unstable compound, meaning it can degrade over time, making it less reliable for long-term experiments.
Orientations Futures
There are several potential future directions for research involving (S)-Hphvsph hcl. One potential direction is to investigate the effects of the compound on enzyme kinetics and drug metabolism. Additionally, further research could be conducted to determine the biochemical and physiological effects of the compound. Additionally, further research could be conducted to determine the potential advantages and limitations of the compound for laboratory experiments. Finally, further research could be conducted to determine the potential applications of the compound in the pharmaceutical industry.
Méthodes De Synthèse
The (S)-form of Hphvsph hcl can be synthesized using a variety of methods, including the use of thionyl chloride, sodium hydroxide, and sodium borohydride. The most common method involves the use of thionyl chloride and sodium hydroxide. In this method, thionyl chloride is reacted with sodium hydroxide to form a sodium salt of the compound. This salt is then reacted with sodium borohydride to form the (S)-form of Hphvsph hcl.
Propriétés
IUPAC Name |
(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S.ClH/c18-16(12-11-15-7-3-1-4-8-15)13-14-21(19,20)17-9-5-2-6-10-17;/h1-10,13-14,16H,11-12,18H2;1H/b14-13+;/t16-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGXYAGPHWUYGO-SHFDOEPXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C=CS(=O)(=O)C2=CC=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](/C=C/S(=O)(=O)C2=CC=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Hphvsph hcl | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














